

An In-depth Technical Guide to Methyl 4-bromo-3-hydroxythiophene-2-carboxylate

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: Methyl 4-bromo-3-hydroxythiophene-2-carboxylate

Cat. No.: B1362303

[Get Quote](#)

CAS Number: 95201-93-7

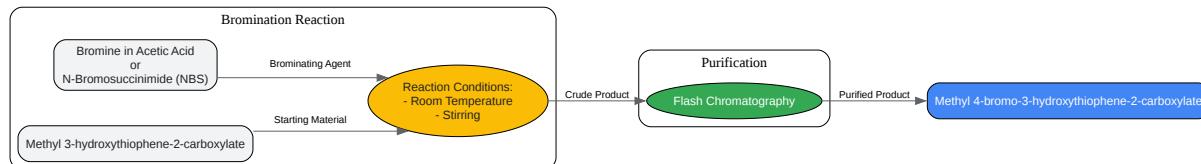
This technical guide provides a comprehensive overview of **Methyl 4-bromo-3-hydroxythiophene-2-carboxylate**, a heterocyclic building block with potential applications in chemical synthesis and drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development.

Chemical and Physical Properties

Methyl 4-bromo-3-hydroxythiophene-2-carboxylate is a thiophene derivative characterized by the presence of bromo, hydroxy, and methyl carboxylate functional groups. These features make it a versatile intermediate for further chemical modifications.

Table 1: Physicochemical Properties of **Methyl 4-bromo-3-hydroxythiophene-2-carboxylate**

Property	Value	Source
CAS Number	95201-93-7	[1]
Molecular Formula	C ₆ H ₅ BrO ₃ S	[1]
Molecular Weight	237.07 g/mol	[1]
IUPAC Name	methyl 4-bromo-3-hydroxythiophene-2-carboxylate	[2]
Physical Form	Solid	
Purity	Typically ≥97%	
Solubility	Sparingly soluble in water (0.95 g/L at 25°C)	[3]
Storage	Store in a cool, dry place in a well-sealed container. Keep away from oxidizing agents, bases, and reducing agents.	[3]


Table 2: Spectroscopic Data for **Methyl 4-bromo-3-hydroxythiophene-2-carboxylate**

Spectrum Type	Data
¹ H NMR (CDCl ₃)	δ 9.74 (s, 1H), 7.38 (s, 1H), 3.92 (s, 3H)
¹³ C NMR (CDCl ₃)	δ 165.8, 160.4, 128.1, 103.8, 102.6, 52.2
Mass Spectrum (EI)	m/z = 236 (M ⁺)

Synthesis and Experimental Protocols

The synthesis of **Methyl 4-bromo-3-hydroxythiophene-2-carboxylate** can be achieved through the bromination of a thiophene precursor. Below are two detailed experimental protocols.

Synthesis Workflow

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of **Methyl 4-bromo-3-hydroxythiophene-2-carboxylate**.

Experimental Protocol 1: Bromination using Bromine in Acetic Acid

This protocol describes the synthesis of **Methyl 4-bromo-3-hydroxythiophene-2-carboxylate** from Methyl 3-hydroxythiophene-2-carboxylate using bromine in acetic acid.

Materials:

- Methyl 3-hydroxythiophene-2-carboxylate (10g, 63.2 mmol)
- Acetic acid (22 mL)
- Bromine (3.24 mL, 63.2 mmol)
- Deionized water
- Dichloromethane (CH_2Cl_2)
- Magnesium sulfate (MgSO_4)

- Silica gel for flash chromatography
- Eluent: Dichloromethane/Petroleum Ether (1:2)

Procedure:

- Dissolve 10g (63.2 mmol) of Methyl 3-hydroxythiophene-2-carboxylate in 22 mL of acetic acid.
- Slowly add 3.24 mL (63.2 mmol) of bromine to the solution.
- Stir the reaction mixture at room temperature for 24 hours.
- Pour the solution into 50 mL of water and extract with 50 mL of dichloromethane.
- Wash the organic phase twice with 50 mL of water.
- Dry the organic phase over magnesium sulfate and remove the solvent under reduced pressure.
- Purify the crude product by flash chromatography on silica gel using a 1:2 mixture of dichloromethane and petroleum ether as the eluent.
- This procedure yields 11.3 g (76%) of the final product.

Table 3: Summary of Protocol 1

Parameter	Value
Starting Material	Methyl 3-hydroxythiophene-2-carboxylate
Brominating Agent	Bromine in Acetic Acid
Reaction Time	24 hours
Reaction Temperature	Room Temperature
Purification Method	Flash Chromatography
Yield	76%
Melting Point	86 °C

Experimental Protocol 2: Bromination using N-Bromosuccinimide (NBS)

This alternative protocol utilizes N-Bromosuccinimide (NBS) as the brominating agent.

Materials:

- Methyl 3-hydroxythiophene-2-carboxylate (100 mg, 0.70 mmol)
- Tetrahydrofuran (THF) - Methanol (CH₃OH) mixture (1:1, v/v), 10 mL
- N-Bromosuccinimide (NBS)
- Deionized water
- Ethyl acetate (EtOAc)
- Brine
- Magnesium sulfate (MgSO₄)
- Diethyl ether (Et₂O)
- Heptane

Procedure:

- Dissolve 100 mg (0.70 mmol) of Methyl 3-hydroxythiophene-2-carboxylate in 10 mL of a 1:1 THF/Methanol mixture and cool to 0°C.
- Add 63 mg (0.35 mmol) of NBS to the solution and stir the mixture at room temperature for 2 hours.
- Cool the mixture to 0°C again and add another 50.4 mg (0.28 mmol) of NBS.
- Stir the reaction at room temperature for an additional 2 hours.
- Remove the solvent in vacuo.
- Add 15 mL of water to the residue and extract three times with 30 mL of ethyl acetate.
- Combine the organic layers, wash with water and brine, and then dry over magnesium sulfate.
- Filter and concentrate the solution in vacuo.
- Add 10 mL of diethyl ether to the residue to precipitate and remove succinimide by filtration.
- Concentrate the filtrate in vacuo and add 10 mL of heptane to precipitate the product.
- This procedure yields 68.6 mg (44%) of the product as an orange powder.

Table 4: Summary of Protocol 2

Parameter	Value
Starting Material	Methyl 3-hydroxythiophene-2-carboxylate
Brominating Agent	N-Bromosuccinimide (NBS)
Reaction Time	4 hours (total)
Reaction Temperature	0°C to Room Temperature
Purification Method	Precipitation/Crystallization
Yield	44%
Appearance	Orange powder

Biological Activity and Applications in Drug Development

Currently, there is a lack of specific, publicly available data on the biological activity of **Methyl 4-bromo-3-hydroxythiophene-2-carboxylate**. However, the thiophene scaffold is a well-established pharmacophore present in numerous biologically active compounds and approved drugs. Thiophene derivatives have been reported to exhibit a wide range of biological activities, including but not limited to:

- Antimicrobial activity[4]
- Anti-inflammatory properties
- Anticancer activity
- Enzyme inhibition: For example, certain thiophene derivatives have been investigated as acetylcholinesterase inhibitors.[5][6]

Methyl 4-bromo-3-hydroxythiophene-2-carboxylate serves as a valuable starting material for the synthesis of more complex molecules. For instance, it has been used in the synthesis of the thienopyranone scaffold.[3] The bromine atom provides a reactive handle for various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of diverse substituents and the construction of compound libraries for high-throughput screening.

The combination of the hydroxy and carboxylate groups offers further opportunities for derivatization, making this compound a versatile building block for the exploration of new chemical space in drug discovery programs.

Conclusion

Methyl 4-bromo-3-hydroxythiophene-2-carboxylate is a readily synthesizable and commercially available thiophene derivative. While specific biological data for this compound is not yet available in the public domain, its structural features and the known biological importance of the thiophene core suggest its potential as a valuable intermediate in the synthesis of novel therapeutic agents. The detailed synthetic protocols provided herein offer a solid foundation for researchers to produce this compound for further investigation and derivatization in the pursuit of new drug candidates. Future studies are warranted to explore the biological activity profile of this compound and its derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. calpaclab.com [calpaclab.com]
- 2. Methyl 4-bromo-3-hydroxythiophene-2-carboxylate | C₆H₅BrO₃S | CID 2777611 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Methyl 4-bromo-3-hydroxythiophene-2-carboxylate, 97% 2.5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 4. journalwjarr.com [journalwjarr.com]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and biological evaluation of thiophene derivatives as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to Methyl 4-bromo-3-hydroxythiophene-2-carboxylate]. BenchChem, [2026]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1362303#methyl-4-bromo-3-hydroxythiophene-2-carboxylate-cas-number-95201-93-7>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com